molecular formula C11H10N2O3 B1416716 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid CAS No. 1160472-54-7

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

Cat. No. B1416716
M. Wt: 218.21 g/mol
InChI Key: VEUKQBKQRRWAME-UHFFFAOYSA-N
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Description

The compound “3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid” is a type of heterocyclic compound . These types of compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of these compounds involves a novel chemical process . A gold-catalyzed domino cycloisomerization/alkoxylation process has been developed for the preparation of functionalized polycyclic indole skeletons . This process associates IPrAu (MeCN)BF 4 and an alcohol and has demonstrated remarkable selectivity in accessing functionalized 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is complex and includes a benzimidazole ring . The presence of this ring enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a gold-catalyzed domino cycloisomerization/alkoxylation process . This process is atom-economical and can be optimized under asymmetric conditions with an enantiomeric excess of ≤86% .

Scientific Research Applications

Potential Antidepressants

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 3,4-dihydro-1H-1,4-oxazino [4,3-a]indoles bearing basic side chains has been synthesized and screened for potential antidepressant activity .
  • Methods of Application: These compounds were synthesized by a novel chemical process . One of these derivatives, 3,4-dihydro-1,10-dimethyl-1- (3-methylaminopropyl)-1H-1,4-oxazino [4,3-a]indole (AY-23,673), was tested in the prevention of reserpine ptosis test in mice .
  • Results or Outcomes: The derivative AY-23,673 was particularly potent in the prevention of reserpine ptosis test in mice, with an ED50 of 0.5 mg/kg ip .

Synthesis of Functionalized Indoles

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel Lewis-acid-catalyzed tandem selective ring-opening of oxirane and Friedel–Crafts alkylation of 1 H -indol-1-yl derived oxiranes was developed .
  • Methods of Application: This technique affords functionalized [1,4]oxazino [4,3- a ]indoles and 3,4-dihydro-1 H -pyrrolo [2,1- c ] [1,4]oxazines .
  • Results or Outcomes: The developed protocol yields these functionalized indoles in up to 95% yield .

Potential Antidepressants

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 3,4-dihydro-1H-1,4-oxazino [4,3-a]indoles bearing basic side chains has been synthesized and screened for potential antidepressant activity .
  • Methods of Application: These compounds were synthesized by a novel chemical process . One of these derivatives, 3,4-dihydro-1,10-dimethyl-1- (3-methylaminopropyl)-1H-1,4-oxazino [4,3-a]indole (AY-23,673), was tested in the prevention of reserpine ptosis test in mice .
  • Results or Outcomes: The derivative AY-23,673 was particularly potent in the prevention of reserpine ptosis test in mice, with an ED50 of 0.5 mg/kg ip .

Synthesis of Functionalized Indoles

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel Lewis-acid-catalyzed tandem selective ring-opening of oxirane and Friedel–Crafts alkylation of 1 H -indol-1-yl derived oxiranes was developed .
  • Methods of Application: This technique affords functionalized [1,4]oxazino [4,3- a ]indoles and 3,4-dihydro-1 H -pyrrolo [2,1- c ] [1,4]oxazines .
  • Results or Outcomes: The developed protocol yields these functionalized indoles in up to 95% yield .

Potential Antidepressants

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 3,4-dihydro-1H-1,4-oxazino [4,3-a]indoles bearing basic side chains has been synthesized and screened for potential antidepressant activity .
  • Methods of Application: These compounds were synthesized by a novel chemical process . One of these derivatives, 3,4-dihydro-1,10-dimethyl-1- (3-methylaminopropyl)-1H-1,4-oxazino [4,3-a]indole (AY-23,673), was tested in the prevention of reserpine ptosis test in mice .
  • Results or Outcomes: The derivative AY-23,673 was particularly potent in the prevention of reserpine ptosis test in mice, with an ED50 of 0.5 mg/kg ip .

Synthesis of Functionalized Indoles

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel Lewis-acid-catalyzed tandem selective ring-opening of oxirane and Friedel–Crafts alkylation of 1 H -indol-1-yl derived oxiranes was developed .
  • Methods of Application: This technique affords functionalized [1,4]oxazino [4,3- a ]indoles and 3,4-dihydro-1 H -pyrrolo [2,1- c ] [1,4]oxazines .
  • Results or Outcomes: The developed protocol yields these functionalized indoles in up to 95% yield .

Future Directions

The future directions for the research and development of these compounds could involve further exploration of their potential biological activities, including their potential as antidepressants . Additionally, further optimization of the synthesis process could be a focus, particularly in terms of improving the enantiomeric excess .

properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)7-1-2-9-8(5-7)12-10-6-16-4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUKQBKQRRWAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
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3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

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